molecular formula C9H13BrN2O3 B2516067 Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 890091-54-0

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2516067
CAS No.: 890091-54-0
M. Wt: 277.118
InChI Key: HEDKQCDXQIMDBB-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives with hydroxyl groups.

Scientific Research Applications

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(chloromethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6-(iodomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6-(hydroxymethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or hydroxymethyl analogs. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions, which is advantageous in synthetic applications.

Properties

IUPAC Name

methyl 6-(bromomethyl)-4-ethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O3/c1-3-5-7(8(13)15-2)6(4-10)12-9(14)11-5/h5H,3-4H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKQCDXQIMDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=O)N1)CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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